(S)-2-Amino-7-methyloct-6-enoic acid (S)-2-Amino-7-methyloct-6-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17376934
InChI: InChI=1S/C9H17NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h5,8H,3-4,6,10H2,1-2H3,(H,11,12)/t8-/m0/s1
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

(S)-2-Amino-7-methyloct-6-enoic acid

CAS No.:

Cat. No.: VC17376934

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-7-methyloct-6-enoic acid -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name (2S)-2-amino-7-methyloct-6-enoic acid
Standard InChI InChI=1S/C9H17NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h5,8H,3-4,6,10H2,1-2H3,(H,11,12)/t8-/m0/s1
Standard InChI Key KETMIENTAMGEOF-QMMMGPOBSA-N
Isomeric SMILES CC(=CCCC[C@@H](C(=O)O)N)C
Canonical SMILES CC(=CCCCC(C(=O)O)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound, (2S)-2-amino-7-methyloct-6-enoic acid, reflects its stereochemistry and substituents. Key structural features include:

  • A chiral center at the second carbon (S-configuration).

  • A methyl group at the seventh carbon.

  • An α,β-unsaturated double bond between carbons 6 and 7.

The isomeric SMILES representation, CC(=CCCCC@@HN)C, highlights the stereochemistry and connectivity .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
XLogP3-0.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface63.3 Ų
Exact Mass171.125928785 Da

Spectroscopic Characteristics

  • NMR Spectroscopy: The double bond geometry (trans) is confirmed by a characteristic IR absorption at 970 cm⁻¹ .

  • Mass Spectrometry: High-resolution ESI-MS reveals a predominant [M+H]⁺ ion at m/z 172.1332, consistent with the molecular formula .

Synthesis and Biosynthetic Pathways

Table 2: Key Synthetic Intermediates

StepIntermediateRole
17-Methyloct-6-enalAldol substrate
2(S)-2-Amino-7-methyloct-6-enalChiral amine introduction
3Oxidation to carboxylic acidFinal functionalization

Biosynthetic Context

In microbial systems, similar amino acids are produced by nonribosomal peptide synthetases (NRPS) and polyketide synthases. For example, the cyanobacterial metabolite almiramide contains a 2-methyloct-7-enoic acid tail, synthesized via modular PKS clusters . Gene clusters homologous to those in Tolypocladium inflatum (producer of cyclosporins) suggest evolutionary conservation of such pathways .

Biological Activity and Mechanisms

Antimicrobial Properties

In Lyngbya majuscula, analogs like almiramides exhibit antifungal activity, attributed to their ability to disrupt microbial membranes . The double bond in (S)-2-amino-7-methyloct-6-enoic acid could enhance membrane permeability, though direct evidence remains speculative.

Table 3: Comparative Bioactivity of Structural Analogs

CompoundActivityOrganism
Cyclosporin AImmunosuppressionT. inflatum
Almiramide BAntifungalL. majuscula
Jamaicamide ASodium channel modulationL. majuscula

Receptor Interactions

Studies using X-ray crystallography and NMR have elucidated how similar amino acids bind to biological targets. For instance, MeBmt in cyclosporin A forms hydrogen bonds with cyclophilin’s active site, a mechanism potentially shared by (S)-2-amino-7-methyloct-6-enoic acid .

Research Advancements and Applications

Natural Product Discovery

Dereplication tools like DEREPLICATOR+ have identified (S)-2-amino-7-methyloct-6-enoic acid in microbial extracts, accelerating drug discovery . Its presence in T. inflatum mutants underscores its role as a biosynthetic precursor .

Medicinal Chemistry

  • Peptidomimetics: The compound’s rigidity and stereochemistry make it a candidate for designing protease-resistant peptides.

  • Prodrug Development: Esterification of the carboxylic acid could enhance bioavailability.

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